

1-Bromo-4-cyclopropyl-2-methylbenzene: Solubility Profiling & Handling Guide

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Compound of Interest

Compound Name: 1-Bromo-4-cyclopropyl-2-methylbenzene

CAS No.: 1353854-72-4

Cat. No.: B1376847

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Executive Summary

1-Bromo-4-cyclopropyl-2-methylbenzene (CAS: 1353854-72-4) is a specialized halogenated aromatic intermediate used primarily in organometallic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery and agrochemical synthesis.[1]

As a lipophilic aryl bromide, its solubility profile is dominated by high hydrophobicity and negligible aqueous solubility. Successful utilization in biological assays or chemical synthesis requires strict adherence to organic solvent protocols. This guide provides a technical breakdown of its physicochemical properties, solvent compatibility, and a validated protocol for determining experimental solubility limits.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular descriptors is the first step in predicting solubility behavior. The compound features a non-polar cyclopropyl group and a methyl substituent on a bromobenzene core, significantly increasing its lipophilicity compared to simple bromobenzene.

Table 1: Physicochemical Descriptors

| Property | Value (Predicted/Observed) | Impact on Solubility |
|--------------------------|------------------------------------|---|
| Molecular Formula | C ₁₀ H ₁₁ Br | — |
| Molecular Weight | 211.10 g/mol | Low MW facilitates membrane permeability but does not guarantee aqueous solubility. |
| Physical State | Liquid or Low-Melting Solid | Likely an oil at RT; easier to dissolve than high-melting crystalline solids (lower lattice energy). |
| LogP (Octanol/Water) | ~4.2 – 4.5 (Predicted) | High Lipophilicity. Indicates poor water solubility (< 1 µg/mL) and high affinity for organic phases. |
| H-Bond Donors/Acceptors | 0 / 0 | Lack of polar handles confirms inability to form hydrogen bonds with water. |
| Polar Surface Area (PSA) | 0 Å ² | Extremely non-polar; strictly hydrophobic interactions. |

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Technical Insight: The cyclopropyl group adds steric bulk and lipophilicity without introducing polarity. The ortho-methyl group (relative to bromine) may introduce slight steric hindrance during solvation but generally enhances solubility in non-polar solvents like Hexane or Toluene compared to planar aromatics.

Solvent Compatibility Guide

For synthetic workflows and stock solution preparation, solvent selection is critical. The following categorization is based on the compound's "like-dissolves-like" hydrophobic nature.

Primary Solvents (High Solubility > 50 mg/mL)

These solvents are recommended for preparing stock solutions (typically 100 mM or 200 mM) for storage or reaction setup.

- Dichloromethane (DCM): Excellent solvent. Ideal for liquid-liquid extractions during workup.
- Tetrahydrofuran (THF): Excellent solvent. Preferred for Grignard formation or lithiation reactions.^[2]
- Ethyl Acetate (EtOAc): Good solubility. Suitable for TLC and silica gel chromatography.
- Toluene: Excellent solubility. Often used for high-temperature cross-coupling reactions.
- DMSO (Dimethyl sulfoxide): Good solubility. Mandatory for biological assay stocks.

Poor Solvents (Insoluble / Sparingly Soluble)

- Water: Practically insoluble.
- Methanol/Ethanol: Moderate to low solubility. May require heating or sonication; risk of precipitation upon cooling if saturated.
- Acidic/Basic Aqueous Solutions: No pH-dependent solubility (neutral molecule).

Biorelevant Solubility & Assay Formulation

When introducing **1-Bromo-4-cyclopropyl-2-methylbenzene** into aqueous biological buffers (e.g., PBS, cell media), precipitation is a high risk due to its LogP > 4.

Formulation Strategy:

- DMSO Stock: Prepare a 10–20 mM stock in anhydrous DMSO.
- Dilution: Do not add directly to water. Perform a serial dilution in DMSO first, then spike into the buffer to keep final DMSO concentration < 1% (v/v).

- Co-solvents/Surfactants: If precipitation occurs at micromolar concentrations, add 0.05% Tween-80 or complex with Hydroxypropyl- β -cyclodextrin (HP- β -CD) to maintain solution stability.

Experimental Protocol: Kinetic Solubility Determination

Since experimental values are often absent for specific intermediates, the following Miniaturized Saturation Shake-Flask Method is the gold standard for determining solubility in-house with minimal material waste.

Reagents & Equipment[5][6]

- Test Compound: **1-Bromo-4-cyclopropyl-2-methylbenzene** (~5 mg).
- Solvent: Phosphate Buffered Saline (PBS, pH 7.4) or organic solvent of choice.
- Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC-UV or LC-MS/MS.
- Filter: 0.22 μ m PTFE syringe filter (low binding).

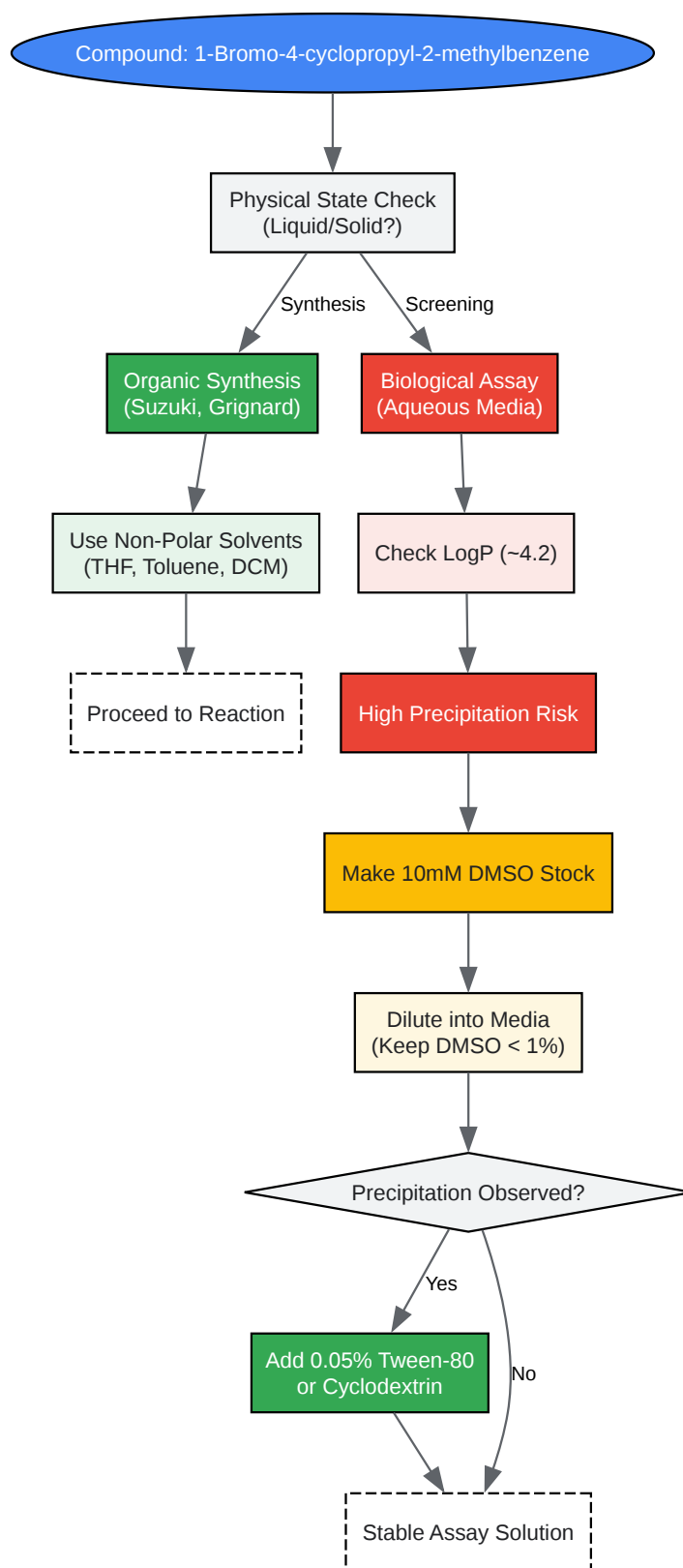
Step-by-Step Methodology

- Supersaturation: Weigh 2 mg of compound into a 1.5 mL microcentrifuge tube.
- Solvent Addition: Add 500 μ L of the target solvent (e.g., PBS).
- Equilibration: Shake at 500 rpm for 24 hours at 25°C.
 - Note: Visually confirm undissolved solid/oil remains. If clear, add more compound.
- Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved material.
- Filtration: Carefully remove the supernatant and filter through a 0.22 μ m PTFE filter to remove micro-particulates.
- Quantification:

- Dilute the filtrate 1:10 or 1:100 with Acetonitrile (ACN) to bring it into the linear range of the detector.
- Inject onto HPLC (C18 column, ACN/Water gradient).
- Calculate concentration against a standard curve prepared in DMSO/ACN.

Solubility Screening Workflow (Visualization)

The following diagram illustrates the decision logic for handling this lipophilic intermediate in both synthetic and biological contexts.



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Figure 1: Decision logic for solvent selection and formulation based on the high lipophilicity of **1-Bromo-4-cyclopropyl-2-methylbenzene**.

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